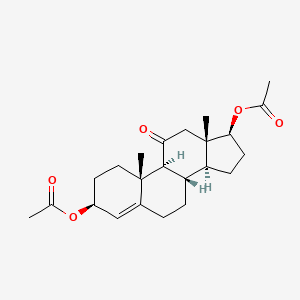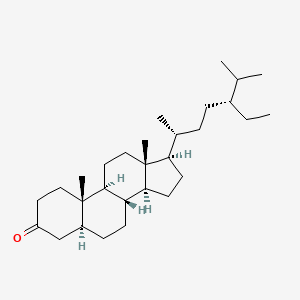
5alpha-Stigmastan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5alpha-Stigmastan-3-one: is a naturally occurring sterol that belongs to the class of organic compounds known as stigmastanes and derivatives. It is a significant compound in the field of organic chemistry due to its unique structure and properties. This compound is often isolated from various plant sources and has been studied for its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5alpha-Stigmastan-3-one typically involves the oxidation of stigmastanol. The reaction conditions often include the use of oxidizing agents such as chromium trioxide (CrO3) in the presence of acetic acid. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from plant sources, followed by purification processes. The extraction is usually done using solvents like ethanol or methanol, and the purification involves techniques such as column chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 5alpha-Stigmastan-3-one can undergo further oxidation to form 5alpha-Stigmastane-3,6-dione.
Reduction: It can be reduced back to stigmastanol using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Various halogenating agents under controlled conditions.
Major Products:
Oxidation: 5alpha-Stigmastane-3,6-dione.
Reduction: Stigmastanol.
Substitution: Halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
Chemistry: 5alpha-Stigmastan-3-one is used as a precursor in the synthesis of various steroidal compounds. It serves as a model compound in studying the reactivity and mechanisms of sterols.
Biology: The compound has been studied for its potential antimicrobial properties. It has shown activity against certain bacterial strains, making it a candidate for further research in antimicrobial drug development.
Medicine: Research has indicated that this compound may have potential therapeutic applications due to its biological activities. It is being explored for its role in treating infections and other health conditions.
Industry: In the industrial sector, this compound is used in the production of various steroidal drugs and as an intermediate in the synthesis of other bioactive compounds.
Mecanismo De Acción
The mechanism of action of 5alpha-Stigmastan-3-one involves its interaction with cellular membranes and enzymes. It is believed to exert its effects by disrupting the membrane integrity of microorganisms, leading to their inhibition. The compound may also interact with specific enzymes, altering their activity and affecting metabolic pathways.
Comparación Con Compuestos Similares
Stigmastanol: A reduced form of 5alpha-Stigmastan-3-one.
5alpha-Stigmastane-3,6-dione: An oxidized form of this compound.
Stigmasterol: A related sterol with a similar structure but different functional groups.
Uniqueness: this compound is unique due to its specific functional groups and the types of reactions it undergoes. Its ability to participate in oxidation, reduction, and substitution reactions makes it a versatile compound in organic synthesis. Additionally, its potential biological activities set it apart from other similar sterols.
Propiedades
Número CAS |
5060-25-3 |
|---|---|
Fórmula molecular |
C29H50O |
Peso molecular |
414.7 g/mol |
Nombre IUPAC |
(5S,8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h19-22,24-27H,7-18H2,1-6H3/t20-,21-,22+,24+,25-,26+,27+,28+,29-/m1/s1 |
Clave InChI |
BVVFRHKBULZQCQ-KWMXJCMHSA-N |
SMILES isomérico |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C)C(C)C |
SMILES canónico |
CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


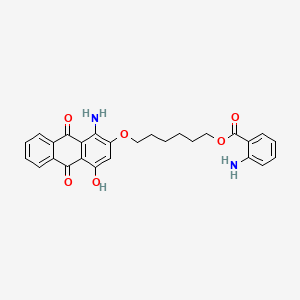

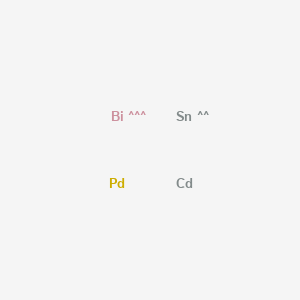
![2-(Phenoxymethyl)-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B13830890.png)


![3-[Acetyl(methyl)amino]-1,1-dimethylurea](/img/structure/B13830897.png)

![(2S,4R,6R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-ol](/img/structure/B13830922.png)

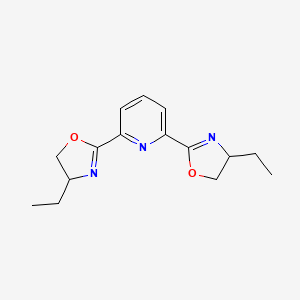
![(E,2S,6R,8S)-N-[(2S)-1-[[(2S)-3-(2-bromo-1H-indol-3-yl)-1-oxo-1-[(3-oxo-2-oxabicyclo[4.3.1]deca-1(9),6(10),7-trien-5-yl)amino]propan-2-yl]-methylamino]-1-oxopropan-2-yl]-8-hydroxy-2,4,6-trimethylnon-4-enamide](/img/structure/B13830944.png)

